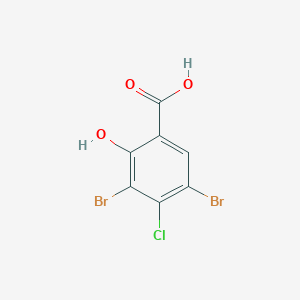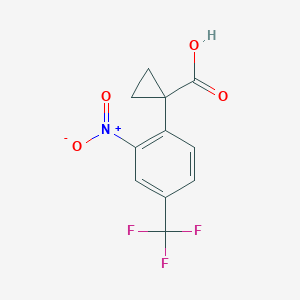
1-(4-(Trifluoromethyl)-2-nitrophenyl)cyclopropanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Trifluoromethyl)-2-nitrophenyl)cyclopropanecarboxylic acid is a complex organic compound characterized by the presence of a trifluoromethyl group and a nitro group on a phenyl ring, which is further connected to a cyclopropane ring with a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethyl)-2-nitrophenyl)cyclopropanecarboxylic acid typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl compound. This can be achieved through electrophilic aromatic substitution reactions using trifluoromethylating agents such as trifluoromethyltrimethylsilane or trifluoromethanesulfonic acid. The nitration step is then performed using nitric acid and sulfuric acid to introduce the nitro group at the appropriate position on the aromatic ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure efficient and scalable production. Advanced techniques such as flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield.
化学反应分析
Types of Reactions: 1-(4-(Trifluoromethyl)-2-nitrophenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrochloric acid; palladium on carbon, hydrogen gas.
Substitution: Sodium cyanide, dimethyl sulfoxide.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydroxylamines.
Substitution: Cyanides, sulfonates.
科学研究应用
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of agrochemicals and materials due to its unique chemical properties.
作用机制
The mechanism by which 1-(4-(Trifluoromethyl)-2-nitrophenyl)cyclopropanecarboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity and stability, allowing it to penetrate biological membranes more effectively. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components.
相似化合物的比较
1-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid: Lacks the nitro group, resulting in different reactivity and biological activity.
2-(Trifluoromethyl)benzoic acid: Different positioning of the trifluoromethyl group, leading to distinct chemical properties.
3-(Trifluoromethyl)nitrobenzoic acid: Similar structure but with a different arrangement of functional groups.
Uniqueness: 1-(4-(Trifluoromethyl)-2-nitrophenyl)cyclopropanecarboxylic acid stands out due to its combination of trifluoromethyl and nitro groups on the phenyl ring, which imparts unique chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO4/c12-11(13,14)6-1-2-7(8(5-6)15(18)19)10(3-4-10)9(16)17/h1-2,5H,3-4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOJFWMVUNKBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
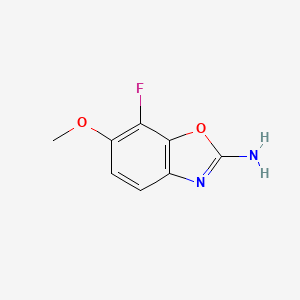
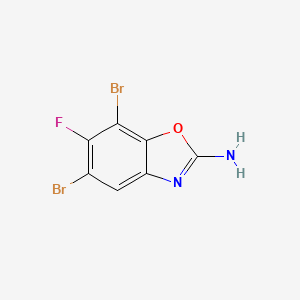
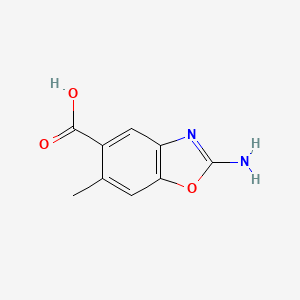
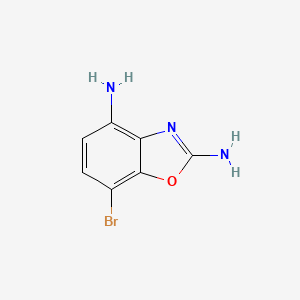
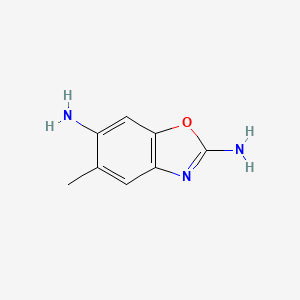
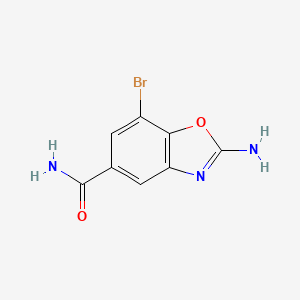
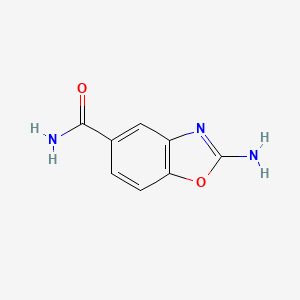
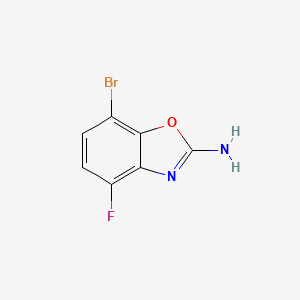
![2-Aminobenzo[d]oxazole-7-carbonitrile](/img/structure/B7960130.png)
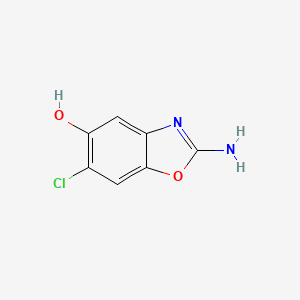
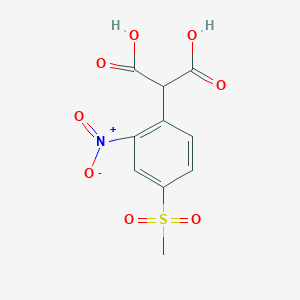
![(2S)-6-amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid; acetic acid](/img/structure/B7960158.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid; dicyclohexylamine](/img/structure/B7960160.png)
